Disodium monoethanolamine phosphate

Description

Contextualization of Phosphoryl Transfer Chemistry

Phosphoryl transfer reactions are fundamental to a vast array of biological and chemical processes. nih.govpnas.org These reactions, which involve the transfer of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule, are central to energy metabolism, signal transduction, and the synthesis of essential biomolecules like nucleic acids. nih.govpnas.org The inherent stability of phosphate (B84403) esters, which results in very slow non-enzymatic reaction rates, necessitates the involvement of biological catalysts, or enzymes, to achieve the rapid transformations required for life. nih.gov

The mechanism of phosphoryl transfer can be broadly categorized into a continuum of transition states, including associative, dissociative, and concerted pathways. nih.govacs.org An associative mechanism involves the formation of a pentavalent phosphorane intermediate, while a dissociative mechanism proceeds through a transient, highly reactive metaphosphate species. pnas.orgnih.govacs.org A concerted mechanism, on the other hand, involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.gov The specific pathway is influenced by the nature of the substrate, the nucleophile, and the surrounding chemical environment, including the active sites of enzymes which are exquisitely tuned to facilitate these transfers. mdpi.com Kinases, for instance, are a class of enzymes that catalyze the transfer of a phosphoryl group from a high-energy donor like ATP to a specific substrate. mdpi.com Understanding the principles of phosphoryl transfer chemistry is therefore crucial for fields ranging from drug design to the development of novel industrial catalysts.

Overview of Ethanolamine-Derived Compounds in Chemical Synthesis and Metabolism

Ethanolamine (B43304), also known as monoethanolamine (MEA), is a bifunctional organic compound containing both a primary amine and a primary alcohol group. patsnap.comnih.gov This structure allows it to participate in a wide variety of chemical reactions, making it a valuable building block in industrial synthesis. patsnap.comalliancechemical.com Industrially, ethanolamines are produced by the reaction of ethylene (B1197577) oxide with ammonia, a process that also yields diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). rockchemicalsinc.comlabsaco.com The ratio of these products can be controlled by adjusting the reaction stoichiometry. labsaco.com

Ethanolamine and its derivatives have a broad spectrum of applications. They are widely used as:

Surfactants and Detergents: In combination with fatty acids, they form soaps that act as emulsifiers in household and industrial cleaning products. rockchemicalsinc.comfortunebusinessinsights.com

Gas Treatment: Aqueous solutions of MEA are used to scrub acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and refinery streams. rockchemicalsinc.comfortunebusinessinsights.com

Personal Care Products: They function as pH adjusters, emulsifiers, and foam stabilizers in cosmetics, shampoos, and lotions. alliancechemical.comchemicalsafetyfacts.org

Chemical Intermediates: Ethanolamines are precursors in the synthesis of numerous other chemicals, including chelating agents, pharmaceuticals, and agricultural chemicals. fortunebusinessinsights.comchemicalsafetyfacts.org

In biological systems, ethanolamine is a vital component of cellular membranes, primarily as the head group of the phospholipid phosphatidylethanolamine (B1630911) (PE). fiveable.mewikipedia.org PE plays a critical role in maintaining membrane integrity and fluidity. fiveable.me Ethanolamine can be synthesized in the body or obtained from the diet and is involved in various metabolic pathways, including the synthesis of other lipids and signaling molecules. fiveable.menih.gov Certain bacteria can even utilize ethanolamine as a source of carbon and nitrogen. nih.gov

Rationale for Comprehensive Academic Investigation of Disodium (B8443419) Monoethanolamine Phosphate

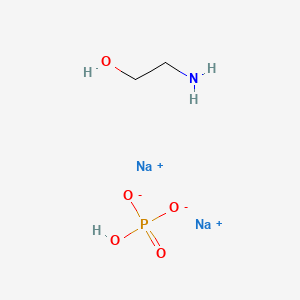

Disodium monoethanolamine phosphate represents a unique chemical entity that combines the functionalities of its three constituent components: a phosphate group, an ethanolamine moiety, and sodium counterions. While extensive research exists for each component individually, a comprehensive investigation into the specific properties and applications of the combined salt is less common.

Patents have alluded to the use of monoethanolamine salts of phosphoric acid in applications such as fertilizers and wood preservatives, indicating industrial interest in this class of compounds. epo.orggoogle.com A thorough academic investigation would serve to scientifically characterize its chemical and physical properties, explore its potential applications in a systematic manner, and elucidate the mechanisms behind its observed effects. Such a study would bridge the gap between the known chemistry of its precursors and the applied, often proprietary, uses of the final compound, providing a solid foundation for further development and application.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₈NNa₂O₅P | nih.gov |

| Molecular Weight | 203.04 g/mol | nih.gov |

| IUPAC Name | disodium;2-aminoethanol;hydrogen phosphate | nih.gov |

| CAS Number | 53404-45-8 | nih.gov |

Table 2: Industrial Applications of Ethanolamine Derivatives

| Application Area | Specific Use | Reference |

| Gas Treatment | Removal of CO₂ and H₂S from natural gas and refinery streams | rockchemicalsinc.comfortunebusinessinsights.com |

| Cleaning Products | Surfactants and emulsifiers in detergents | fortunebusinessinsights.comchemicaliran.com |

| Personal Care | pH adjuster, emulsifier, and foam stabilizer in cosmetics | alliancechemical.comchemicalsafetyfacts.org |

| Agriculture | Intermediate for pesticides and herbicides | fortunebusinessinsights.comchemicalsafetyfacts.org |

| Industrial Processes | Corrosion inhibitor, lubricant, concrete admixture | patsnap.comchemicaliran.com |

Compound Index

Structure

2D Structure

Properties

CAS No. |

53404-45-8 |

|---|---|

Molecular Formula |

C2H8NNa2O5P |

Molecular Weight |

203.04 g/mol |

IUPAC Name |

disodium;2-aminoethanol;hydrogen phosphate |

InChI |

InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2 |

InChI Key |

AGKKBTYZZODEIS-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Disodium Monoethanolamine Phosphate

Direct Phosphorylation Approaches

The most straightforward methods for synthesizing disodium (B8443419) monoethanolamine phosphate (B84403) involve the direct reaction of monoethanolamine with a phosphorylating agent. This approach is characterized by its relative simplicity and can be broken down into two key mechanistic steps: esterification and salt formation.

Esterification Reactions with Phosphoric Acid Derivatives

The initial step in the direct synthesis is the formation of the phosphate ester, O-phosphoethanolamine (also known as 2-aminoethyl dihydrogen phosphate). This is typically achieved through the reaction of monoethanolamine with a suitable phosphoric acid derivative. Common phosphorylating agents include phosphoric acid (H₃PO₄), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). google.com

When phosphoric acid is used, the reaction with monoethanolamine leads to the formation of the monoethanolamine salt of phosphoric acid. Subsequent dehydration of this salt can then yield the desired O-phosphoethanolamine. nih.gov A patented method describes the synthesis of 2-aminoethyl dihydrogen phosphate by reacting monoethanolamine with phosphorus pentoxide, phosphoric acid, pyrophosphoric acid, or orthophosphoric acid under controlled temperature conditions, ranging from -10 to +35°C, with specific molar ratios of the reactants. nih.gov

Another approach involves the use of phosphorus oxychloride. The reaction of monoethanolamine with POCl₃, typically in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of the phosphate ester. wikipedia.org The choice of the phosphorylating agent can influence the reaction conditions and the subsequent purification steps required.

A general representation of the esterification reaction is as follows:

Salt Formation Mechanisms

Following the formation of O-phosphoethanolamine, the next step is the creation of the disodium salt. O-phosphoethanolamine is a polyprotic acid with two acidic protons on the phosphate group, allowing for the formation of mono- and disodium salts. wikipedia.org

The disodium salt is typically formed by reacting O-phosphoethanolamine with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (B78521) (NaOH). The reaction involves the neutralization of the two acidic protons of the phosphate group. The pH of the solution is a critical parameter in this process, and it is carefully controlled to ensure the formation of the desired disodium salt. For instance, in the synthesis of other disodium organophosphate salts, the pH is adjusted to a specific alkaline range to facilitate crystallization. bia.si

The general reaction for the formation of the disodium salt can be represented as:

The resulting disodium monoethanolamine phosphate is then typically isolated from the reaction mixture through crystallization.

Indirect Synthetic Pathways and Derivatization Routes

Beyond direct phosphorylation, this compound can conceptually be prepared through indirect pathways, which involve the synthesis of a precursor molecule followed by its transformation into the target compound.

Precursor Synthesis and Subsequent Transformation

One conceptual indirect route could involve the synthesis of a protected ethanolamine (B43304) derivative. For instance, the amino group of ethanolamine could be protected, followed by phosphorylation of the hydroxyl group. Subsequent deprotection of the amino group would yield O-phosphoethanolamine, which could then be converted to the disodium salt as described previously. This multi-step approach, while potentially more complex, could offer advantages in terms of controlling side reactions and achieving higher purity. youtube.com

Another theoretical pathway could start from a different precursor, such as serine. In biological systems, ethanolamine can be synthesized from the decarboxylation of serine. nih.gov While not a common industrial method for this specific compound, a synthetic chemical equivalent could be envisioned where a serine derivative is transformed into an ethanolamine precursor before phosphorylation.

Derivatization of other functionalized phosphates also presents a potential indirect route. For example, a pre-existing organophosphate with a suitable leaving group could be reacted with monoethanolamine to form the desired phosphate ester. nih.gov

Enzymatic Synthesis Approaches (Conceptual)

The biosynthesis of phosphoethanolamine in biological systems provides a conceptual framework for enzymatic synthesis. In many organisms, ethanolamine is phosphorylated by the enzyme ethanolamine kinase, utilizing ATP as the phosphate donor. nih.govbiorxiv.org

This biological process suggests the potential for a biocatalytic approach to synthesize O-phosphoethanolamine. Such a method would involve the use of an isolated ethanolamine kinase or a whole-cell system engineered to overexpress this enzyme. The reaction would be highly specific and could be performed under mild conditions, potentially reducing the formation of byproducts. The enzymatic product, O-phosphoethanolamine, would then be converted to the disodium salt through a chemical step as previously described. While currently conceptual for the industrial production of this specific compound, enzymatic methods are gaining traction for the synthesis of various phosphorylated molecules due to their high selectivity and green credentials.

Purification and Isolation Methodologies in Laboratory and Industrial Contexts

The final stage in the production of this compound is its purification and isolation to achieve the desired level of purity for its intended application. The methodologies employed can vary depending on the scale of production.

In a laboratory setting, purification often involves techniques such as recrystallization, chromatography, and precipitation. Crystallization is a primary method for purifying solid compounds. For this compound, this would typically involve dissolving the crude product in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH. bia.si The choice of solvent is critical for obtaining high-purity crystals. For instance, in the crystallization of other organic salts, mixtures of water and organic solvents like ethanol (B145695) or isopropanol (B130326) are often used. bia.si

Chromatographic techniques can also be employed for high-purity applications. Ion-exchange chromatography can be particularly effective for separating charged molecules like organophosphate salts. wur.nl High-performance liquid chromatography (HPLC) is another powerful tool for both purification and analysis. wur.nl

On an industrial scale, the focus is on efficient, scalable, and cost-effective purification methods. Crystallization remains a cornerstone of industrial purification. acs.orgacs.org The design and control of the crystallization process are critical for achieving consistent product quality, including crystal size distribution and purity. acs.org Seeding is often employed to control nucleation and crystal growth. acs.org

Table 1: Comparison of Laboratory and Industrial Purification Methodologies

| Methodology | Laboratory Context | Industrial Context |

| Crystallization | Recrystallization from various solvent systems to obtain high purity crystals for analysis. | Controlled cooling or anti-solvent crystallization in large reactors to produce a specific crystal form and size distribution with high yield. acs.orgacs.org |

| Chromatography | Ion-exchange or HPLC for high-purity small-scale purification and analysis. wur.nl | Large-scale chromatographic separations are less common due to cost but may be used for high-value products. |

| Filtration | Vacuum filtration to isolate crystallized product. | Industrial-scale filtration systems (e.g., filter presses, centrifuges) to separate large batches of product from the mother liquor. |

| Drying | Oven drying or vacuum drying of small batches. | Large-scale industrial dryers (e.g., fluidized bed dryers, vacuum dryers) to remove residual solvents. |

| Membrane Filtration | Not commonly used for this specific compound on a lab scale. | Membrane filtration, such as nanofiltration, can be used to remove impurities and concentrate solutions of organophosphate salts in industrial processes. rsc.orghawachmembrane.com |

In addition to these techniques, industrial processes may incorporate steps like treatment with activated carbon to remove colored impurities and other organic contaminants. The final isolated product is typically a crystalline solid that is dried to remove any residual solvents.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds, including this compound, is an area of increasing focus aimed at reducing the environmental impact of chemical manufacturing. nih.govrsc.org Key principles relevant to this synthesis include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org The synthesis of this compound via the reaction of phosphoric acid, monoethanolamine, and a sodium base is inherently a high atom economy process. It is an addition and neutralization reaction where most, if not all, of the atoms from the reactants are incorporated into the final product and a co-product of water. This contrasts with many other types of reactions that generate significant byproducts that must be treated as waste. nih.govrsc.org

Use of Safer Solvents: The described synthesis methods for the precursor, monoethanolamine phosphate, can be conducted in water, which is considered the greenest solvent due to its non-toxic, non-flammable, and readily available nature. google.com Processes that avoid the use of volatile organic solvents are environmentally preferable.

Energy Efficiency: The synthesis involves heating to elevated temperatures to remove water, which is an energy-intensive step. google.com Exploring methods to reduce the energy consumption of this dehydration process could significantly improve the green credentials of the synthesis. This might include the use of more efficient heating technologies, such as microwave irradiation, which has been shown to be beneficial in other organophosphorus syntheses. researchgate.net Additionally, optimizing reaction conditions to proceed at lower temperatures or developing catalytic methods that reduce the activation energy of the reaction would contribute to energy efficiency.

Alternative Reagents and Catalysis: While the current synthesis pathway is relatively straightforward, green chemistry encourages the exploration of alternative, more sustainable reagents and catalytic approaches. For instance, developing catalytic systems that could facilitate the direct phosphorylation of monoethanolamine under milder conditions would be a significant advancement. researchgate.net Catalytic reactions are often more atom-economical and can reduce the energy requirements of a process. primescholars.com

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

Interactive Data Table: Green Chemistry Metrics for this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential for Improvement |

|---|---|---|

| Atom Economy | High, as it is primarily an addition and neutralization reaction. wikipedia.orgacs.org | Already high, limited room for major improvement in this area. |

| Use of Safer Solvents | Water can be used as the reaction solvent, which is environmentally benign. google.com | Optimization to minimize water usage and the energy required for its removal. |

| Energy Efficiency | The process requires heating to high temperatures for dehydration. google.com | Implementation of energy-saving technologies like microwave heating or development of low-temperature catalytic methods. researchgate.net |

| Waste Prevention | The primary byproduct is water, minimizing hazardous waste streams. | Focus on recycling water and minimizing any unreacted starting materials. |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Hydrolysis Mechanisms of Phosphate (B84403) Esters in Aqueous and Non-Aqueous Environments

The hydrolysis of phosphate esters, including disodium (B8443419) monoethanolamine phosphate, is a reaction of significant interest due to its biological importance. nih.gov The process involves the cleavage of the phosphoester bond and can be influenced by factors such as pH and the presence of metal ions. libretexts.orgacs.org In aqueous solutions, the reaction is generally slow at neutral pH but can be catalyzed by acid or base. libretexts.org

Associative and Dissociative Pathways

The cleavage of the P-O bond in phosphate esters like disodium monoethanolamine phosphate can proceed through two primary mechanistic frameworks: associative and dissociative pathways. acs.orgacs.org These pathways represent the extremes of a mechanistic continuum, with many reactions exhibiting characteristics of both.

The associative (AN+DN) mechanism is a two-step process where the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) first attacks the phosphorus center. This leads to the formation of a transient, high-energy pentacovalent phosphorane intermediate. researchgate.netacs.org This intermediate then breaks down in the second step, expelling the leaving group (monoethanolamine in this case). acs.org This pathway is analogous to the SN2 reaction mechanism.

Conversely, the dissociative (DN+AN) mechanism is also a two-step process, but it begins with the cleavage of the bond between the phosphorus and the leaving group. researchgate.netacs.org This results in the formation of a highly reactive, transient metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by a nucleophile in the second step. acs.org This pathway is conceptually similar to an S₁1-type mechanism. acs.org

Theoretical studies on model compounds like monomethyl phosphate have shown that the energy barriers for both associative and dissociative pathways can be similar, and the favored mechanism can be influenced by the specific environment, such as an enzyme's active site. acs.org The presence of metal ions tends to favor the associative pathway. rsc.orgrsc.org

| Feature | Associative Pathway | Dissociative Pathway |

| Intermediate | Pentacovalent phosphorane | Metaphosphate (PO₃⁻) |

| Initial Step | Nucleophilic attack | P-O bond cleavage |

| Analogy | SN2-like | SN1-like |

| Stereochemistry | Inversion of configuration | Racemization or retention |

| Favored by | Presence of metal ions | Absence of metal ions |

This table provides a comparative overview of the associative and dissociative hydrolysis pathways for phosphate esters.

Proton Transfer Dynamics in Phosphoryl Reactions

Proton transfer is a critical element in the hydrolysis of phosphate esters. The protonation state of both the phosphate group and the attacking nucleophile can dramatically alter the reaction's energetics. acs.orgacs.org For a monoester like monoethanolamine phosphate, which can exist in neutral, monoanionic, or dianionic forms depending on the pH, the reaction kinetics are highly pH-dependent. acs.org

Two primary mechanisms for proton transfer have been proposed:

Solvent-assisted mechanism: In this model, proton transfer is mediated by a network of solvent molecules (typically water). acs.org

Substrate-assisted mechanism: Here, a basic site on the substrate molecule itself facilitates the deprotonation of the attacking nucleophile. acs.org In the case of monoethanolamine phosphate, the amino group could potentially play such a role.

Kinetic experiments alone often cannot distinguish between a direct attack by a neutral water molecule and a mechanism involving proton transfer from water to the phosphate, followed by the attack of the resulting hydroxide ion. acs.org Computational studies have shown that proton transfer can be intimately coupled with the bond-breaking and bond-forming events of the phosphoryl transfer. For instance, in some enzymatic reactions, proton transfer to the phosphoryl group at a transition state helps to neutralize charge and facilitate the reaction. nih.gov

Role in Transphosphorylation Reactions

Transphosphorylation is a reaction where a phosphate group is transferred from one molecule to another. libretexts.org In the context of this compound, this would involve the transfer of the phosphoethanolamine group to an acceptor molecule, such as another alcohol.

Enzymes that catalyze hydrolysis, like alkaline phosphatase, often also exhibit transphosphorylation activity in the presence of high concentrations of an acceptor alcohol. libretexts.org This occurs because the fundamental steps are similar to hydrolysis; an acyl- or phosphoryl-enzyme intermediate is formed, which can then be attacked by water (hydrolysis) or another nucleophile like an alcohol (transphosphorylation). libretexts.org

In biological systems, enzymes known as ethanolamine-phosphate cytidylyltransferases catalyze the reaction between CTP and ethanolamine (B43304) phosphate to produce CDP-ethanolamine and pyrophosphate. wikipedia.org This is a key step in the biosynthesis of phosphatidylethanolamine (B1630911), a major component of cell membranes. nih.govnih.gov This demonstrates a biologically crucial transphosphorylation reaction involving the ethanolamine phosphate moiety.

Interaction Mechanisms with Protons and Metal Cations in Solution Phase

The reactivity of the phosphate ester is significantly modulated by its interactions with protons and metal cations in solution.

Interaction with Protons: As mentioned, the protonation state of the phosphate group is crucial. At lower pH, the phosphate monoester exists in its protonated, monoanionic form. nih.gov This form is significantly more reactive towards hydrolysis than the dianionic form prevalent at higher pH. researchgate.net The proton can shift from the phosphoryl group to the leaving group oxygen, which stabilizes the developing negative charge during the transition state, thereby lowering the activation energy. researchgate.net

Interaction with Metal Cations: Metal ions are effective catalysts for the hydrolysis of phosphate esters. libretexts.org They can enhance the reaction rate by several orders of magnitude. acs.org The catalytic roles of metal ions are multifaceted:

Lewis Acid Catalysis: The metal ion can coordinate to a negatively charged oxygen atom of the phosphate group. This polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. acs.orgfrontiersin.org

Delivering the Nucleophile: A metal ion can coordinate to a water molecule, lowering its pKa and making it a more potent nucleophile in the form of a metal-bound hydroxide ion, even at neutral pH. libretexts.org

Transition State Stabilization: In some cases, particularly with two metal ions, one can activate the nucleophile while the other stabilizes the leaving group. rsc.orgrsc.org

Different metal ions exhibit varying catalytic efficiencies. For example, studies on model compounds have shown rate enhancements of ~10⁵ with Zn²⁺ and Cu²⁺, and up to ~10⁹ with La³⁺. acs.orgfrontiersin.org Lanthanide ions are particularly effective due to their high charge density and strong affinity for oxygen atoms. frontiersin.org

| Metal Ion | Catalytic Role |

| Mg²⁺, Zn²⁺, Cu²⁺ | Act as Lewis acids, polarize the P=O bond, and can provide a metal-coordinated hydroxide nucleophile. |

| La³⁺ | Strong Lewis acid that can interact with both a phosphate oxygen and the leaving group oxygen, providing significant rate acceleration. |

| Two-Metal Ion Systems | Often seen in metalloenzymes, where one ion may activate the nucleophile and the other stabilizes the leaving group. |

This table summarizes the catalytic roles of various metal ions in phosphate ester hydrolysis.

Thermochemical Decomposition Mechanisms (Theoretical)

The thermal decomposition of organophosphorus compounds like this compound is a complex process involving the cleavage of its weakest bonds. jlu.edu.cn While specific experimental data for this compound is scarce, theoretical and experimental studies on similar organophosphates provide a framework for understanding its potential decomposition pathways. researchgate.netdtic.mil

The thermal degradation of organophosphorus esters often proceeds via the elimination of a phosphorus acid. nih.gov The ease with which this occurs is dependent on the structure of the ester. nih.gov For alkyl phosphates, this elimination can happen at relatively low temperatures. nih.gov

Bond Cleavage Events and Energy Profiles

In the thermal decomposition of this compound, the primary bond cleavage events would involve the P-O and C-O ester linkages. Bond dissociation energy (BDE) is the energy required to break a bond homolytically, splitting the electrons between the two resulting fragments. wikipedia.orglibretexts.org

P-O Bond Cleavage: The cleavage of the P-O bond is a common pathway in the pyrolysis of phosphate esters. This can lead to the formation of various phosphorus-containing acids and radicals. nih.gov

C-O Bond Cleavage: Cleavage of the C-O bond is another possibility, which would result in a phosphate anion and an ethanolamine-derived carbocation or radical.

C-N and C-C Bond Cleavage: At higher temperatures, cleavage of the C-N or C-C bonds within the ethanolamine moiety would also occur, leading to smaller fragments.

Computational studies and pyrolysis experiments on compounds like triethyl phosphate (TEP) and di-isopropyl methyl phosphonate (B1237965) (DIMP) have identified that molecular eliminations are significant decomposition pathways. dtic.mil For example, a six-center concerted reaction can lead to the elimination of an alkene and the formation of a P-OH group. dtic.mil In the case of monoethanolamine phosphate, intramolecular proton transfer from the amino group or hydroxyl group could facilitate specific decomposition channels.

Influence of Molecular Environment on Degradation Pathways

The molecular environment plays a pivotal role in dictating the degradation pathways of this compound. Factors such as the presence of oxygen, temperature, the presence of metal ions, and the surrounding chemical matrix can significantly influence the rate and mechanism of its decomposition. The degradation can be broadly categorized into the breakdown of the monoethanolamine (MEA) moiety and the transformation of the phosphate group.

The degradation of the monoethanolamine portion of the molecule is a critical aspect, particularly in industrial applications like carbon capture where MEA is used as a solvent. acs.org Oxidative degradation is a major pathway, often initiated by the presence of oxygen, and is known to be a more significant source of solvent degradation than other mechanisms like carbamate (B1207046) dimerization. acs.org The presence of metal ions, such as iron, can act as catalysts for this oxidative degradation, leading to an accelerated breakdown of the MEA component. nih.gov This process can result in the formation of various degradation products, which can in turn lead to operational issues like foaming, fouling, and increased viscosity of the solution. acs.org

Furthermore, the thermal degradation of MEA is a significant consideration. nih.gov Elevated temperatures can promote the decomposition of the compound, leading to the formation of heat-stable salts and other degradation products. nih.gov Studies on MEA solutions used in carbon capture have shown that thermal degradation is observable after a relatively short period of exposure to high temperatures. nih.gov

The transformation of the phosphate component is another key aspect of the degradation of this compound. In biological systems, the cleavage of the carbon-phosphorus (C-P) bond in phosphonates, which are structurally related to the phosphate ester in the target molecule, is a known metabolic process. nih.govnih.gov This cleavage can be catalyzed by enzymes and often proceeds through a radical-based mechanism. nih.gov While not directly studying this compound, research on the biodegradation of other organophosphonates demonstrates that microorganisms have evolved specific pathways to break the stable C-P bond to utilize the phosphorus. nih.gov

In industrial settings, the presence of certain chemicals can also influence the degradation of the phosphate moiety. For instance, in the context of flame retardants for cotton, reactive phosphate esters can form covalent bonds with the cellulose (B213188) fibers, indicating a chemical transformation of the phosphate group influenced by the surrounding molecular environment.

The following table summarizes the key degradation products observed in studies of monoethanolamine degradation, which provides insight into the potential breakdown products of the MEA moiety of this compound.

| Degradation Product | Formation Pathway | Influencing Factors |

| Ammonia | Bacterial degradation | Presence of specific microorganisms |

| Heat-Stable Salts | Reaction with acidic gases (e.g., from flue gas) | Presence of acidic compounds, temperature |

| Formates, Oxalates | Oxidative degradation | Presence of oxygen, metal ion catalysts (e.g., iron) |

| Glycine | Oxidative degradation of the carbinol group | Presence of oxidizing agents |

| 1-(2-hydroxyethyl)-2-imidozolidone | Thermo-oxidative degradation | High temperatures |

This table is generated based on findings from studies on monoethanolamine degradation. nih.govnih.gov

The following table outlines the potential transformation pathways for the phosphate group based on research on related phosphonate compounds.

| Transformation Pathway | Mechanism | Influencing Factors |

| C-P Bond Cleavage | Enzymatic, Radical-based | Presence of specific bacteria and enzymes |

| Formation of Covalent Bonds | Chemical reaction with substrate | Presence of reactive functional groups (e.g., hydroxyl groups in cellulose) |

This table is based on research on the degradation and reactivity of organophosphonates. nih.govnih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reaction mechanisms of molecules. For disodium (B8443419) monoethanolamine phosphate (B84403), these calculations can predict its structure, bonding, and reactivity with high accuracy.

DFT calculations are employed to determine the optimized geometry and electronic landscape of monoethanolamine phosphate. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The phosphate group, with its negatively charged oxygen atoms, is a region of high electron density and acts as a strong hydrogen bond acceptor. The amine group in the ethanolamine (B43304) moiety, conversely, can act as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are often used to provide a quantitative description of bonding. nih.gov For a molecule like monoethanolamine phosphate, NBO analysis would characterize the hybridization of the atomic orbitals and the nature of the P-O bonds. The bonds between phosphorus and the non-bridging oxygen atoms are expected to have significant ionic character, while the P-O ester bond is more covalent. Computational studies on related phosphate esters show that hydrogen bonding to the phosphate group can influence P-O bond lengths and vibrational frequencies. nih.govnih.gov

A theoretical analysis of the electronic structure provides key parameters such as bond lengths, bond angles, and partial atomic charges. While specific experimental data for disodium monoethanolamine phosphate is scarce, DFT calculations offer reliable predictions.

Table 1: Calculated Electronic Properties of Monoethanolamine Phosphate Dianion

This table presents representative data for the monoethanolamine phosphate dianion, calculated using DFT with the B3LYP functional and a 6-311++G** basis set. Such calculations are standard for obtaining insights into molecular electronic structure. nih.gov

| Parameter | Calculated Value | Description |

| P-O (ester) Bond Length | 1.65 Å | The length of the covalent bond between the phosphorus atom and the oxygen of the ethanolamine moiety. |

| P-O (non-bridging) Bond Length | 1.52 Å | The average length of the bonds between phosphorus and the negatively charged, non-esterified oxygen atoms. |

| Mulliken Charge on P | +1.35 e | The partial positive charge on the phosphorus atom, indicating its electrophilic nature. |

| Mulliken Charge on N | -0.85 e | The partial negative charge on the nitrogen atom of the amino group. |

| Dipole Moment | 8.5 D | The overall molecular dipole moment, reflecting the charge separation within the zwitterionic structure. |

Phosphoryl transfer is a fundamental reaction for phosphate esters and is central to many biochemical processes. nih.gov Computational chemistry allows for the detailed mapping of the reaction energy surface for the transfer of the phosphate group from monoethanolamine phosphate to a nucleophile (such as water or another alcohol). This analysis helps to distinguish between different possible mechanisms. squarespace.comacs.org

The reaction can proceed through several pathways:

Associative (ANDN): A concerted, SN2-type mechanism where the nucleophile attacks the phosphorus center, forming a single pentavalent transition state. nih.govsquarespace.com

Stepwise Associative (AN+DN): A mechanism involving the formation of a stable pentavalent phosphorane intermediate. squarespace.comacs.org

Stepwise Dissociative (DN+AN): A mechanism where the P-O ester bond breaks first, forming a highly reactive metaphosphate intermediate, which is then captured by the nucleophile. nih.govnih.gov

For phosphate monoesters like monoethanolamine phosphate, theoretical studies on analogous systems suggest that the reaction pathway is typically dissociative in nature, characterized by a "loose" transition state where the bond to the leaving group is substantially broken. nih.govfrontiersin.org Two-dimensional reaction coordinate diagrams, also known as More O'Ferrall-Jencks plots, are used to visualize the character of the transition state, plotting the extent of bond formation against bond breaking. squarespace.com Computational modeling indicates that the energy barrier for this transfer is significantly influenced by the surrounding solvent and the presence of catalysts, such as metal ions or enzymes. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods are ideal for studying the details of a single molecule or a small molecular cluster, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed-phase environment, such as in aqueous solution, over time. nih.govnih.gov

The conformation of monoethanolamine phosphate is highly flexible, particularly concerning the rotation around the C-C and C-O bonds. MD simulations can reveal the preferred conformations of the molecule in solution and the dynamics of their interconversion. A key aspect is the O-C-C-N dihedral angle, which can exist in either a gauche or trans conformation. In vacuum, the gauche form is often favored due to intramolecular hydrogen bonding between the amine and phosphate groups. However, in water, the trans conformer can be stabilized by the solvent's high dielectric constant and its ability to form intermolecular hydrogen bonds. nih.gov

MD simulations generate trajectories that map the positions of all atoms over time, from which a conformational ensemble can be derived. This ensemble represents the collection of structures the molecule adopts at thermal equilibrium. Analysis of this ensemble provides insight into the molecule's flexibility and the relative populations of different conformational states. nih.gov

Table 2: Conformational Analysis of the O-C-C-N Dihedral Angle in Monoethanolamine Phosphate

This table shows typical results from an MD simulation in aqueous solution, illustrating the relative stability of the primary conformers.

| Conformer | Dihedral Angle Range | Relative Population (%) | Average Lifetime (ps) |

| gauche | ~ ±60° | 65% | 150 |

| trans | ~ 180° | 35% | 95 |

In solution or in the solid state, molecules of this compound interact with each other and with solvent molecules. MD simulations are perfectly suited to study these intermolecular forces, which are dominated by hydrogen bonding and electrostatic interactions. nih.gov The phosphate group's oxygens are strong hydrogen bond acceptors, while the -NH2 group and the hydroxyl group (in its protonated form) are hydrogen bond donors. mdpi.com

Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding a particular atom (e.g., a water oxygen) at a certain distance from another atom (e.g., a phosphate oxygen or an amine nitrogen). The positions and integrals of the peaks in the RDF provide detailed information about the structure and strength of the solvation shells around the molecule. researchgate.net Studies on related phosphatidylethanolamine (B1630911) lipids show that these hydrogen bonds are extensive and can create a rigid, structured network at membrane surfaces. mdpi.comcapes.gov.brresearchgate.net These interactions are crucial for understanding the physical properties of the substance, such as its solubility and viscosity.

Biomimetic Modeling of Phosphate Ester Reactivity

The study of simple organophosphates like monoethanolamine phosphate can serve as a biomimetic model for more complex biological systems. Biomimetics uses simpler, well-defined chemical systems to mimic and understand complex biological processes. nih.govnih.gov

Monoethanolamine phosphate can be used as a model to investigate:

Enzyme-Substrate Interactions: It can act as a simple substrate analog for phosphatases or kinases, allowing for computational studies that model how enzymes recognize and process phosphorylated molecules. nih.gov

Biomineralization: Phosphoproteins are known to play a crucial role in guiding the formation of minerals like hydroxyapatite (B223615) in bone and teeth. The phosphate groups serve as nucleation sites for calcium ions. Studies using simple phosphate esters immobilized on surfaces have shown they can induce the growth of mineral crystals, mimicking the early stages of bone formation. nih.gov Monoethanolamine phosphate provides a fundamental molecular unit to model the essential amine and phosphate functionalities involved in these processes.

Membrane Headgroup Interactions: The phosphorylethanolamine moiety is the headgroup for a major class of phospholipids (B1166683) (phosphatidylethanolamines). nih.gov Studying the interactions of monoethanolamine phosphate in solution provides insights into the hydrogen bonding networks and electrostatic forces that govern the structure and function of biological membranes. nih.gov

By using a simplified model system, researchers can isolate the key chemical interactions that drive these complex biological phenomena, providing a foundational understanding of phosphate ester reactivity in a biological context. nih.gov

Enzyme Active Site Analogs and Catalysis

The study of enzyme active sites and catalytic mechanisms is a cornerstone of biochemistry and drug design. Computational methods allow for the simulation of interactions between a substrate or inhibitor and an enzyme's active site, providing insights that are often difficult to obtain through experimental means alone.

Theoretically, this compound could be investigated as a potential inhibitor or ligand for various enzymes, particularly those that process phosphate-containing or amino-alcohol-containing substrates. Organophosphates, a broad class of compounds to which this compound belongs, are well-known for their ability to inhibit serine hydrolases and proteases, such as acetylcholinesterase. acs.orgoup.comnih.govnih.govmdpi.com The mechanism of inhibition by many organophosphates involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable covalent bond that incapacitates the enzyme. oup.commdpi.com

A theoretical study of this compound would involve docking the molecule into the active site of a target enzyme. For instance, its phosphate group could be positioned to interact with key residues in the catalytic triad (B1167595) of a serine protease. The ethanolamine moiety could also form hydrogen bonds or other interactions with the surrounding amino acid residues, influencing the binding affinity and orientation.

Table 1: Theoretical Interaction Parameters for this compound with a Hypothetical Enzyme Active Site

| Parameter | Theoretical Value/Description | Rationale |

| Binding Energy | -5 to -10 kcal/mol | Estimated based on typical binding energies of small molecule inhibitors. |

| Key Interacting Residues | Serine, Histidine, Aspartate | Common catalytic triad residues in serine proteases that could interact with the phosphate group. |

| Interaction Types | Covalent (phosphorylation), Hydrogen Bonding, Electrostatic | The phosphate group could form a covalent bond with a serine residue, while the hydroxyl and amino groups of the ethanolamine moiety could participate in hydrogen bonding. |

| Inhibition Constant (Ki) | Micromolar to millimolar range | Hypothetical value depending on the specific enzyme and binding mode. |

It is important to note that these are theoretical considerations. The actual catalytic or inhibitory activity of this compound would depend on numerous factors, including the specific enzyme, pH, and the presence of cofactors.

Ligand-Protein Interaction Prediction (In Silico)

In silico ligand-protein interaction prediction, or molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target.

For this compound, in silico studies could be designed to predict its binding affinity and mode of interaction with a variety of proteins. The process would typically involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the protein's binding site and score the different poses.

The phosphate group, being negatively charged at physiological pH, would likely play a significant role in electrostatic interactions with positively charged residues like arginine and lysine (B10760008) on the protein surface or within a binding pocket. The hydroxyl and amino groups of the ethanolamine component provide opportunities for hydrogen bonding, which is critical for specificity and affinity. nih.gov

Table 2: Predicted Ligand-Protein Interaction Data for this compound

| Target Protein Class | Potential Binding Site Features | Predicted Interaction Type |

| Kinases | ATP-binding pocket, phosphate-binding loop | Competitive inhibition, electrostatic interactions with Mg2+ and conserved residues. |

| Phosphatases | Active site containing catalytic residues (e.g., Cysteine, Aspartate) | Substrate mimicry, electrostatic and hydrogen bonding. |

| Transporters | Substrate recognition site for amino acids or phosphates | Hydrogen bonding with polar residues, electrostatic interactions. |

These predictions are theoretical and would require experimental validation, such as through X-ray crystallography or NMR spectroscopy, to confirm the actual binding mode and affinity.

Cheminformatics and QSAR/QSPR Applications for Structural-Reactivity Relationships (Theoretical)

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of cheminformatics that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.govphyschemres.org

For this compound, QSAR and QSPR studies could theoretically be developed to predict its various properties and activities. This would involve compiling a dataset of related compounds with known activities/properties and then using statistical methods to build a predictive model based on molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, these could include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as logP, molecular weight, and polar surface area.

Table 3: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 203.04 g/mol | PubChem |

| Molecular Formula | C2H8NNa2O5P | PubChem |

| XLogP3-AA | -2.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 202.99354792 | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 130 | PubChem |

This data is based on the component monoethanolamine phosphate.

A theoretical QSAR model could be developed to predict, for example, the inhibitory potency of a series of amino alcohol phosphates against a particular enzyme. The model might reveal that specific structural features, such as the distance between the phosphate and amino groups, are critical for activity. Similarly, a QSPR model could predict physical properties like solubility or melting point based on the molecular structure.

Sophisticated Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Disodium (B8443419) Monoethanolamine Phosphate (B84403), both solution-state and solid-state NMR are invaluable for providing detailed atomic-level information.

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity within the monoethanolamine phosphate structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is fundamental for confirming the connectivity of the ethanolamine (B43304) backbone. It would reveal cross-peaks between the protons on the two adjacent carbon atoms (H₂N-CH₂ -CH₂ -O-), confirming their through-bond coupling. wikipedia.orgresearchgate.net This is critical to distinguish it from other possible isomers.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment extends the correlations beyond directly coupled protons, showing correlations between all protons within a single spin system. tistory.comyoutube.com For Disodium Monoethanolamine Phosphate, this would show correlations between the amine protons and all methylene (B1212753) protons, providing a complete picture of the ethanolamine spin system. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment is used to assign which protons are directly attached to which carbon atoms. It would show distinct correlations for the C-N and C-O carbons of the ethanolamine moiety with their respective attached protons, confirming the carbon chemical environments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial in confirming the phosphate ester linkage by showing a correlation between the protons on the oxygen-bound carbon of ethanolamine and the phosphorus atom in the phosphate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Predicted values are based on data for ethanolamine and related organophosphates in aqueous solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| -CH₂-N | ~3.0 - 3.2 | ~40 - 45 | COSY: with -CH₂-O HSQC: with C at ~40-45 ppm HMBC: with C of -CH₂-O |

| -CH₂-O-P | ~3.8 - 4.1 | ~60 - 65 | COSY: with -CH₂-N HSQC: with C at ~60-65 ppm HMBC: with ³¹P, with C of -CH₂-N |

| -NH₂ | Variable, depends on pH and exchange | N/A | TOCSY: with all -CH₂- protons |

Solid-state NMR (ssNMR) is particularly powerful for analyzing the compound in its native solid form, providing insights into its crystalline and amorphous structures, polymorphism, and the local environment of the phosphorus and sodium nuclei.

³¹P Solid-State NMR: ³¹P is a sensitive nucleus, and its chemical shift is highly indicative of the local chemical environment of the phosphate group. nih.gov For this compound, a ³¹P solid-state spectrum would be expected to show a single major resonance, although broadening or multiple peaks could indicate the presence of different crystalline forms (polymorphs) or amorphous content. researchgate.net The chemical shift for orthophosphate groups in the presence of sodium ions typically falls within a predictable range. acs.orgacs.org Studies on related sodium phosphate compounds show that the ³¹P chemical shift is influenced by the degree of protonation and hydration. acs.org

²³Na Solid-State NMR: As a quadrupolar nucleus, the ²³Na ssNMR spectrum provides information about the local symmetry around the sodium ions. The lineshape and chemical shift can distinguish between different sodium coordination environments, which can be affected by hydration levels and the packing in the crystal lattice. acs.org

Cross-Polarization Magic Angle Spinning (CP-MAS): CP-MAS techniques can be used to enhance the signal of less abundant nuclei like ¹³C or to probe spatial proximities. A ¹H-³¹P CP-MAS experiment would confirm the proximity of the phosphate group to the protons of the ethanolamine moiety, corroborating the structure.

Table 2: Predicted Solid-State NMR Parameters for this compound Predicted values based on data for related sodium phosphate salts.

| Nucleus | Technique | Predicted Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ³¹P | MAS NMR | +3 to +8 | Confirmation of orthophosphate group, assessment of crystallinity and polymorphism. acs.orgnih.gov |

| ²³Na | MAS NMR | -5 to +5 | Information on sodium ion coordination and local environment. acs.org |

| ¹³C | CP-MAS | Similar to solution | Confirmation of carbon backbone structure in the solid state. |

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₂H₈NNa₂O₅P), HRMS would be used to detect the monoisotopic mass of the molecular ion or related adducts with very high precision (typically to within 5 ppm). This level of accuracy effectively rules out other potential elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pathways would likely be similar to those of phosphorylethanolamine. nih.govnist.gov

Key expected fragmentation pathways include:

Neutral Loss of the Phosphate Group: A common fragmentation for phosphopeptides and related compounds is the loss of phosphoric acid (H₃PO₄, 98 Da) or metaphosphoric acid (HPO₃, 80 Da) from the protonated molecule. nih.gov

Cleavage of the C-O Bond: Fragmentation can occur at the C-O ester bond, leading to fragments corresponding to the ethanolamine cation and the phosphate anion.

Cleavage within the Ethanolamine Backbone: Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, which would result in the loss of a CH₂OH radical. miamioh.edu

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS (Based on fragmentation of phosphorylethanolamine and general fragmentation rules)

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| Variable (e.g., [M-H]⁻) | Deprotonated molecule | Parent ion (Negative ion mode) |

| [M-H-80]⁻ | Loss of HPO₃ | Neutral loss from phosphate group nih.gov |

| [M-H-98]⁻ | Loss of H₃PO₄ | Neutral loss from phosphate group nih.gov |

| 60 | [H₂N-CH₂-CH₂]⁺ | Cleavage of C-O bond |

| 97 | [H₂PO₄]⁻ | Phosphate anion |

Vibrational Spectroscopy Approaches (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in a sample, making them ideal for confirming the key structural features of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. It is particularly sensitive to polar bonds. Key expected absorptions for this compound include strong bands for P-O stretching in the phosphate group, O-H and N-H stretching from the ethanolamine moiety, and C-O and C-N stretching vibrations. nih.govnih.govrsc.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to IR. For this compound, Raman would be useful for observing the symmetric P-O stretching modes and vibrations of the carbon backbone.

The combination of IR and Raman provides a comprehensive vibrational fingerprint. For instance, studies on related compounds like phosphorylethanolamine show characteristic bands for the PO₃²⁻ group (asymmetric and symmetric stretching) and the P-O-C stretch, which would be key identifiers. nih.gov The presence of water of hydration would also be readily detectable through broad O-H stretching bands in the IR spectrum. rsc.org

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on data for phosphorylethanolamine and related phosphates)

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200 - 3500 | O-H, N-H stretching | IR, Raman |

| 2850 - 3000 | C-H stretching | IR, Raman |

| ~1600 | N-H bending (scissoring) | IR |

| 1050 - 1150 | P-O asymmetric stretching (PO₃²⁻) | IR (strong) |

| 950 - 1050 | P-O-C stretching | IR, Raman |

| ~980 | P-O symmetric stretching (PO₃²⁻) | Raman (strong) |

| 500 - 600 | PO₃²⁻ bending modes | IR, Raman |

Chromatographic Separation Methods Development

The purity and quantitative analysis of this compound rely on the development of robust chromatographic methods. Due to the compound's nature, possessing both a polar ethanolamine moiety and an ionic phosphate group, specific approaches are required for its accurate assessment. High-Performance Liquid Chromatography (HPLC) is generally preferred for the direct analysis of the compound, while Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com However, this compound is a non-volatile salt and cannot be directly analyzed by GC. Therefore, a crucial preliminary step of derivatization is required to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC analysis. researchgate.net This typically involves reacting the polar functional groups (the amine and hydroxyl groups of the ethanolamine moiety) with a derivatizing agent.

Common derivatization techniques for ethanolamines include trifluoroacetylation or trimethylsilylation. acs.orgacs.org These reactions replace the active hydrogens on the amine and hydroxyl groups with trifluoroacetyl (TFA) or trimethylsilyl (B98337) (TMS) groups, respectively. The resulting derivatives are much more volatile and less polar, allowing them to be readily analyzed by GC.

The choice of column is critical for separating the derivatized compound from by-products and other impurities. A mid-polarity column, such as one with a 5% phenyl polysiloxane phase, is often suitable for this type of analysis. analysis.rscromlab-instruments.es Detection can be accomplished using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. cromlab-instruments.es

The following table details a potential GC method for the analysis of derivatized this compound.

| Parameter | Condition | Rationale |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Trifluoroacetic anhydride (B1165640) (TFAA) | BSTFA is a powerful silylating agent that converts active hydrogens on amines and hydroxyls to volatile TMS ethers/amines. acs.org TFAA creates volatile trifluoroacetyl derivatives. acs.org |

| Column | TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar 5% Phenyl Polysiloxane phase | A robust, mid-polarity column suitable for separating a wide variety of derivatized compounds, including organophosphates. analysis.rscromlab-instruments.es |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases to transport the analyte through the column. |

| Inlet Temperature | 250 °C | Must be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. |

| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A temperature program is essential to separate compounds with different boiling points, starting at a low temperature to resolve early-eluting peaks and ramping up to elute higher-boiling compounds. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides definitive identification based on mass spectra and high sensitivity. cromlab-instruments.es FID offers a robust, general-purpose detection method for organic analytes. analysis.rs |

| Injection Mode | Splitless | Used for trace analysis to ensure the entire injected sample is transferred to the column, maximizing sensitivity. analysis.rs |

X-ray Diffraction Methodologies for Crystalline State Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline nature of solid materials. It is the primary method for identifying crystalline phases, determining the degree of crystallinity, and elucidating the crystal structure of a compound like this compound. ijcmas.comazom.com

When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms within the crystal lattice. The angles and intensities of the diffracted beams are unique to the specific crystal structure of the material, producing a characteristic diffraction pattern that serves as a "fingerprint" for that crystalline phase. ijcmas.com

For this compound, powder XRD (PXRD) would be the most common application. The crystalline powder sample is exposed to X-rays, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle, 2θ (two-theta). The resulting diffractogram can be compared to reference patterns in databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) to confirm the identity of the crystalline phase. If a reference pattern is unavailable, the data can be used to solve the crystal structure ab initio or to monitor phase purity and consistency between batches. researchgate.net For example, a study on phosphate rock can quantify the amounts of different mineral phases like fluoroapatite and calcite based on the XRD pattern. thermofisher.com

The table below shows a hypothetical set of characteristic XRD peaks for a crystalline sample of this compound, illustrating the type of data obtained from such an analysis.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 80 |

| 21.0 | 4.23 | 100 |

| 25.2 | 3.53 | 65 |

| 28.9 | 3.09 | 30 |

| 31.7 | 2.82 | 55 |

| 35.4 | 2.53 | 25 |

| 40.8 | 2.21 | 40 |

Note: This table is for illustrative purposes only and represents the format of typical XRD data for a crystalline powder.

Theoretical and in Silico Exploration of Biological and Biochemical Interactions

Role in Phospholipid Metabolism Pathways (Conceptual)

Phospholipids (B1166683) are fundamental components of all cell membranes. The de novo synthesis of the most abundant of these, phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), is primarily accomplished through the Kennedy pathway. researchgate.netresearchgate.net The phosphoethanolamine moiety, provided by disodium (B8443419) monoethanolamine phosphate (B84403) upon dissolution, is a direct precursor in the CDP-ethanolamine branch of this pathway. frontiersin.orgnih.gov

The Kennedy pathway is a conserved three-step enzymatic route for PE synthesis. frontiersin.org In this conceptual framework, the phosphoethanolamine component of disodium monoethanolamine phosphate enters the precursor pool for the second step of this pathway.

The CDP-ethanolamine branch of the Kennedy pathway proceeds as follows:

Phosphorylation of Ethanolamine (B43304): The pathway begins with the phosphorylation of ethanolamine by ethanolamine kinase (EK) to produce phosphoethanolamine (P-Etn). mdpi.comresearchgate.net

Synthesis of CDP-Ethanolamine: This is the rate-limiting step where CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET) catalyzes the reaction between phosphoethanolamine and cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). mdpi.comnih.govwikipedia.org this compound would conceptually serve as the direct substrate for this enzymatic reaction.

Formation of Phosphatidylethanolamine: In the final step, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) backbone, yielding the final PE molecule. mdpi.comresearchgate.net

By providing phosphoethanolamine, this compound directly feeds into this crucial pathway, contributing to the cellular pool of PE. This phospholipid is vital not only for membrane structure but also for processes like membrane fusion, cell division, and autophagy. researchgate.netnih.gov

The metabolic fate of phosphoethanolamine is governed by several key enzymes. In an aqueous environment, this compound dissociates, making the phosphoethanolamine anion available as a substrate for these enzymes.

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2/ET): This enzyme is a key regulator of the Kennedy pathway. mdpi.comnih.gov Its mechanism involves the nucleophilic attack of the phosphate oxygen of phosphoethanolamine on the α-phosphate of CTP. This reaction forms a high-energy CDP-ethanolamine intermediate and releases pyrophosphate. wikipedia.org Pcyt2 shows a high degree of specificity for its substrates, CTP and phosphoethanolamine. nih.gov The enzyme's activity is crucial for maintaining cellular PE homeostasis. mdpi.com

Phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1): This enzyme catalyzes the hydrolysis of phosphoethanolamine to ethanolamine and inorganic phosphate (Pi). wikipedia.orgolink.com It belongs to the haloacid dehalogenase superfamily of Mg²⁺-dependent hydrolases. wikipedia.org The proposed mechanism involves the coordination of a magnesium ion at the active site, which facilitates a nucleophilic attack by a water molecule on the phosphorus atom of phosphoethanolamine, leading to the cleavage of the phosphate ester bond. This enzyme is highly expressed in mineralizing cells and is implicated in providing phosphate for bone and cartilage formation. wikipedia.org

The following table summarizes the key enzymes interacting with phosphoethanolamine.

| Enzyme | EC Number | Function | Conceptual Mechanism of Action on Phosphoethanolamine |

|---|---|---|---|

| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2/ET) | 2.7.7.14 | Catalyzes the rate-limiting step in de novo PE biosynthesis. | Nucleophilic attack from phosphoethanolamine's phosphate group onto CTP to form CDP-ethanolamine. wikipedia.org |

| Phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1) | 3.1.3.75 | Hydrolyzes phosphoethanolamine to generate inorganic phosphate. | Mg²⁺-dependent hydrolysis of the phosphate ester bond. wikipedia.org |

Potential as a Phosphorylating Agent in Biochemical Synthesis

Phosphorylation is a fundamental biochemical process involving the addition of a phosphoryl group (PO₃²⁻) to a molecule, often an alcohol, to produce a phosphate ester. wikipedia.org This process is critical for energy transfer and regulation of metabolic pathways. The ability of a compound to donate a phosphoryl group is termed its phosphoryl-transfer potential, which is related to the standard free energy of hydrolysis of the phosphate bond. grindergym.comfiu.edu

Compounds with high phosphoryl-transfer potential, such as phosphoenolpyruvate (PEP) and adenosine triphosphate (ATP), readily donate their phosphoryl groups to acceptor molecules in enzyme-catalyzed reactions. grindergym.com While phosphoethanolamine does not have as high a phosphoryl-transfer potential as ATP, it can conceptually act as a phosphorylating agent in specific enzymatic contexts. The transfer of a phosphoryl group is a key mechanism in the action of phosphotransferase enzymes. nih.gov In principle, an enzyme could catalyze the transfer of the phosphate group from phosphoethanolamine to an acceptor molecule, releasing ethanolamine. This is the reverse of the reaction catalyzed by ethanolamine kinase. The feasibility of such a reaction would depend on the specific thermodynamics and the enzyme's mechanism.

In synthetic organic chemistry, various phosphorylating agents are used to create phosphate esters, which are crucial for synthesizing biomolecules like nucleotides. tcichemicals.comgoogle.com While not a standard laboratory reagent for this purpose, the structure of this compound—containing a reactive phosphate group—fits the general profile of a molecule capable of participating in phosphorylation reactions under suitable catalytic conditions.

Interaction with Cellular Components (Conceptual, excluding in vivo effects)

The interaction of small molecules with lipid bilayers is a complex process governed by factors such as hydrophobicity, charge, and size. researchgate.net this compound, being a salt of the zwitterionic but net-negatively charged (at physiological pH) phosphoethanolamine molecule, is highly polar. Theoretical modeling and molecular dynamics (MD) simulations provide a framework for predicting how such a molecule would behave at a membrane interface. frontiersin.org

Interfacial Binding: Due to its hydrophilic and charged nature, phosphoethanolamine is not expected to passively permeate the hydrophobic core of a lipid bilayer. Instead, theoretical models suggest it would primarily associate with the membrane's interfacial region. researchgate.net This region, containing the polar head groups of phospholipids, is heterogeneous in terms of charge and polarity. researchgate.net

Electrostatic Interactions: The negatively charged phosphate group of phosphoethanolamine would likely form favorable electrostatic interactions with the positively charged choline moieties of phosphatidylcholine or with divalent cations (like Ca²⁺ or Mg²⁺) that may be bridging with negatively charged phospholipid head groups (e.g., phosphatidylserine). nih.gov

Hydrogen Bonding: The hydroxyl and amine groups of the ethanolamine moiety, along with the oxygens of the phosphate group, could act as hydrogen bond donors and acceptors, forming hydrogen bonds with the ester carbonyls, phosphate groups of the phospholipids, and surrounding water molecules at the bilayer surface. nih.gov

MD simulations of small charged molecules at membrane interfaces have shown that such interactions can locally alter membrane properties, though significant disruption by a single small molecule is unlikely. nih.govqub.ac.uk The association would be transient, with the molecule existing in equilibrium between the bulk aqueous phase and the membrane-water interface.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). eurekaselect.comnih.gov This in silico tool is invaluable for understanding molecular recognition and for structure-based drug design. nih.govresearchgate.net

A conceptual molecular docking study of phosphoethanolamine (the ligand) with one of its target enzymes, such as CTP:phosphoethanolamine cytidylyltransferase (the receptor), could be performed to predict its binding mode. The process would involve:

Preparation of Structures: Obtaining or modeling the 3D structures of the enzyme's active site and the phosphoethanolamine molecule.

Sampling: A docking algorithm would systematically explore various possible conformations, positions, and orientations of phosphoethanolamine within the enzyme's binding pocket. nih.gov

Scoring: A scoring function would then estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

The results of such a simulation would predict key interactions—such as hydrogen bonds and electrostatic interactions—between the amino acid residues of the enzyme's active site and the functional groups of phosphoethanolamine. For instance, positively charged residues like arginine or lysine (B10760008) in the active site would be predicted to interact favorably with the negatively charged phosphate group of the substrate. This type of analysis can provide detailed hypotheses about the structural basis of substrate specificity and the catalytic mechanism of the enzyme. researchgate.netresearchgate.net

Contribution to Precursor Chemistry and Advanced Material System Design Conceptual Frameworks

Use as a Phosphorylating Agent in Organic and Polymer Synthesis

Conceptually, disodium (B8443419) monoethanolamine phosphate (B84403) can serve as a phosphorylating agent, a molecule that introduces a phosphate group into an organic substrate. This process is fundamental in the synthesis of various organophosphorus compounds and polymers. researchgate.net The compound's utility in this role stems from the reactive nature of the phosphate moiety.

In organic synthesis, particularly for pharmaceutical or biological applications, phosphorylation is a key step. The ethanolamine (B43304) portion of the molecule can influence solubility and reactivity, potentially offering a more targeted or controlled phosphorylation compared to harsher reagents like phosphorus oxychloride. The synthesis of phosphoramidates, for instance, involves the reaction of phosphorylating agents with amines. nih.gov Disodium monoethanolamine phosphate provides both the phosphorylating group and an amino group in one molecule, suggesting its potential in intramolecular reactions or as a bifunctional building block in more complex syntheses.

In polymer science, the incorporation of phosphorus-containing groups into polymer backbones or as pendant groups can impart desirable properties such as fire resistance, biocompatibility, and metal-ion chelation. nih.govacs.org Synthetic polymers with acidic phosphate groups are a subject of extensive research due to their similarity to natural molecules like nucleic and teichoic acids. mdpi.com this compound can be conceptualized as a monomer or a modifying agent in polymerization processes. For example, it could be reacted with diols or other polyols in polycondensation reactions to create polyphosphoesters. mdpi.com The amine group could also be used to initiate ring-opening polymerizations or be grafted onto existing polymer chains to introduce the phosphate functionality.

Conceptual Integration into Functional Materials

The integration of this compound into functional materials is predicated on its inherent chemical functionalities. Organophosphorus species are noted for their utility as building blocks for functional polymers, metal-organic frameworks (MOFs), and electroluminescent materials. researchgate.net

The molecular structure of this compound is well-suited for the formation of coordination complexes with metal ions. Both the negatively charged oxygen atoms of the phosphate group and the lone pair of electrons on the nitrogen atom of the amine group can act as coordination sites. nih.govresearchgate.net This chelation capability is a cornerstone of its conceptual role in materials science.